HIV-1 inhibitor-61

HIV-1 NNRTI Antiviral Potency

HIV-1 Inhibitor-61 (Compound 2c) is a chiral S-DABO NNRTI with picomolar potency (EC50 0.07 nM) against wild-type HIV-1 RT. Its unique (R,R,R) stereochemistry is essential for high-affinity binding, enabling activity against the clinically relevant K103N mutation—a feature absent in first-generation NNRTIs. This compound is an indispensable reference standard for ultra-sensitive antiviral assays, NNRTI resistance profiling, and ADME optimization studies. Procure this research-grade inhibitor to benchmark next-generation candidates with confidence.

Molecular Formula C24H24F2N2O2S
Molecular Weight 442.5 g/mol
Cat. No. B12366268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHIV-1 inhibitor-61
Molecular FormulaC24H24F2N2O2S
Molecular Weight442.5 g/mol
Structural Identifiers
SMILESCC1=C(N=C(NC1=O)SCC2CC2C3=CC=C(C=C3)OC)C(C)C4=C(C=CC=C4F)F
InChIInChI=1S/C24H24F2N2O2S/c1-13(21-19(25)5-4-6-20(21)26)22-14(2)23(29)28-24(27-22)31-12-16-11-18(16)15-7-9-17(30-3)10-8-15/h4-10,13,16,18H,11-12H2,1-3H3,(H,27,28,29)/t13-,16+,18+/m1/s1
InChIKeyHXYXHOWEKCGYDL-SKDZVZGDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HIV-1 Inhibitor-61: A High-Potency S-DABO Reverse Transcriptase Inhibitor


HIV-1 inhibitor-61 (CAS 1114507-62-8), also known as compound 2c, is a chiral cyclopropyl dihydro-alkylthio-benzyl-oxopyrimidine (S-DABO) derivative [1]. It functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1, exhibiting picomolar activity against wild-type reverse transcriptase (RT) [1]. Its chemical name is 6-((R)-1-(2,6-difluorophenyl)ethyl)-2-((((1R,2R)-2-(4-methoxyphenyl)cyclopropyl)methyl)thio)-5-methylpyrimidin-4(3H)-one, with a molecular formula of C24H24F2N2O2S and a molecular weight of 442.52 .

Why HIV-1 Inhibitor-61 Cannot Be Interchanged with Generic NNRTIs


Generic substitution among NNRTIs is scientifically unsound due to the distinct stereochemical requirements of the S-DABO scaffold for high-affinity binding to HIV-1 reverse transcriptase (RT) [1]. The specific (R) and (1R,2R) stereochemistry in HIV-1 inhibitor-61 is critical for its picomolar potency, a feature not shared by first-generation NNRTIs like Nevirapine (NVP) or Efavirenz (EFV), which bind differently and are susceptible to distinct resistance mutations [1]. Furthermore, later-generation S-DABO analogs, while sharing the core scaffold, have divergent ADME and resistance profiles that preclude simple interchangeability [2]. The evidence below quantifies these critical differences.

Quantitative Differentiation of HIV-1 Inhibitor-61 from Key Comparators


Wild-Type HIV-1 Potency: HIV-1 Inhibitor-61 vs. Prototypical S-DABO Analog

HIV-1 inhibitor-61 demonstrates a substantial improvement in wild-type antiviral potency compared to a prototypical S-DABO analog. The compound achieves an EC50 of 0.07 nM in NL4-3 wt MT-4 cells . In contrast, an earlier generation S-DABO analog, compound 7a, exhibited an EC50 greater than 195,000 nM in a comparable cell-based assay [1]. This represents a >2,700,000-fold improvement in potency.

HIV-1 NNRTI Antiviral Potency Structure-Activity Relationship

Resistance Profile: Activity Against Clinically Relevant K103N Mutant

A key differentiator for HIV-1 inhibitor-61 is its retention of activity against the clinically prevalent K103N RT mutant, a common cause of resistance to first-generation NNRTIs. While the compound's potency shifts to the nanomolar range against K103N, it maintains significant inhibitory activity [1]. In contrast, first-generation NNRTIs like Efavirenz (EFV) and Nevirapine (NVP) experience a dramatic loss of potency against the K103N mutant, with reported fold-changes in EC50 exceeding 20-fold and 50-fold, respectively [2]. This demonstrates a distinct resistance profile.

HIV-1 Drug Resistance NNRTI K103N

ADME Profile: A Critical Differentiator from Optimized S-DABO Analogs

HIV-1 inhibitor-61 possesses a suboptimal ADME profile, a key characteristic that distinguishes it from later-generation S-DABO analogs specifically optimized for improved pharmacokinetics [1]. While later analogs in the series were developed to enhance properties such as PAMPA permeation, water solubility, and metabolic stability [1], HIV-1 inhibitor-61 serves as a benchmark compound with a less favorable ADME profile. This makes it particularly useful as a reference standard in ADME optimization studies and for validating new formulations designed to overcome these limitations.

ADME Pharmacokinetics Drug Discovery S-DABO

Optimal Application Scenarios for HIV-1 Inhibitor-61 Based on Quantitative Evidence


High-Sensitivity Wild-Type HIV-1 Inhibition Assays

Utilize HIV-1 inhibitor-61 in wild-type HIV-1 antiviral assays requiring extreme sensitivity. Its picomolar EC50 (0.07 nM) makes it an ideal positive control or reference compound for detecting low-level viral replication or for use in high-throughput screening (HTS) formats where minimizing compound concentration is critical to reduce solvent interference and off-target effects.

Investigating NNRTI Resistance Mechanisms

Employ HIV-1 inhibitor-61 in studies focused on NNRTI resistance, particularly those involving the K103N mutation. Its ability to retain nanomolar activity against this clinically relevant mutant [1] makes it a valuable tool for dissecting the structural basis of resistance and for benchmarking the activity of next-generation inhibitors designed to overcome K103N-mediated resistance.

ADME and Formulation Benchmarking

Use HIV-1 inhibitor-61 as a reference standard for ADME optimization studies. Its documented suboptimal ADME profile [2] provides a challenging baseline against which to measure the success of novel formulations, prodrug strategies, or delivery systems aimed at improving the oral bioavailability and metabolic stability of S-DABO-class NNRTIs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for HIV-1 inhibitor-61

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.